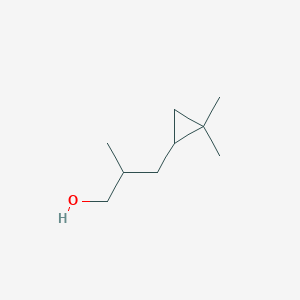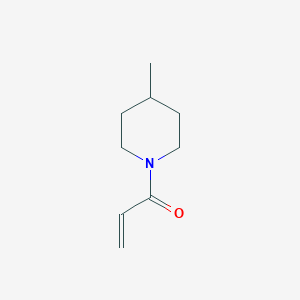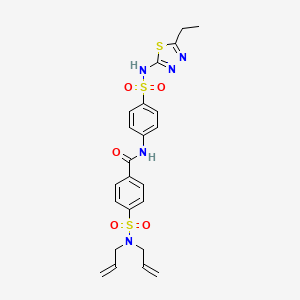![molecular formula C16H14F2N4O2 B2575285 5-((3,4-difluorofenil)amino)-1,3,6-trimetilpirido[2,3-d]pirimidina-2,4(1H,3H)-diona CAS No. 946202-93-3](/img/structure/B2575285.png)
5-((3,4-difluorofenil)amino)-1,3,6-trimetilpirido[2,3-d]pirimidina-2,4(1H,3H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((3,4-difluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C16H14F2N4O2 and its molecular weight is 332.311. The purity is usually 95%.
BenchChem offers high-quality 5-((3,4-difluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((3,4-difluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Compuestos Antivirales
Este compuesto es un fragmento estructural clave de los agentes antivirales . Se ha discutido el reordenamiento de Dimroth en la síntesis de pirimidinas condensadas, que son fragmentos estructurales clave de los agentes antivirales .
Inhibidores de la proteína quinasa
Los productos finales de este compuesto han mostrado actividad inhibitoria contra cinco quinasas de proteínas (CDK5 / p25, CK1δ / ε, GSK3α / β, DYRK1A y CLK1) . Una serie de derivados de pirido- [3',2': 4,5]tieno [3,2-d]pirimidin-4-amina demostraron ser especialmente prometedores para el desarrollo de nuevos inhibidores farmacológicos de las quinasas CK1 y CLK1 .
Inhibidores de CDK2
Este compuesto se ha utilizado en el descubrimiento de derivados de pirazolo [3,4-d]pirimidina y pirazolo [4,3-e] [1,2,4]triazolo [1,5-c]pirimidina como nuevos inhibidores de CDK2 . El crecimiento de las tres líneas celulares examinadas se inhibió significativamente por la mayoría de los compuestos preparados .
Agentes anticancerígenos
La mayoría de los compuestos mostraron actividades citotóxicas superiores contra MCF-7 y HCT-116 con un rango de IC50 (45-97 nM) y (6-99 nM), respectivamente, y una actividad moderada contra HepG-2 con un rango de IC50 de (48-90 nM) en comparación con sorafenib . De estos compuestos, 14 y 15 mostraron las mejores actividades citotóxicas contra las tres líneas celulares .
Actividad inhibitoria enzimática
Se logró actividad inhibitoria enzimática contra CDK2 / ciclina A2 para los compuestos antiproliferativos más potentes . Los compuestos 14, 13 y 15 revelaron la actividad inhibitoria más significativa con valores de IC50 de 0,057 ± 0,003, 0,081 ± 0,004 y 0,119 ± 0,007 μM, respectivamente, en comparación con sorafenib (0,184 ± 0,01 μM) .
Alteración del ciclo celular
El compuesto 14 mostró una potente actividad dual contra las líneas celulares examinadas y CDK2, por lo que se seleccionó para futuras investigaciones . Ejerció una alteración significativa en la progresión del ciclo celular, además de la inducción de apoptosis dentro de las células HCT .
Mecanismo De Acción
Target of Action
Similar compounds have been shown to inhibit cyclin-dependent kinases (cdks), particularly cdk2 . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Mode of Action
Based on the activity of structurally similar compounds, it is plausible that this compound binds to the active site of its target protein (such as cdk2), thereby inhibiting its activity . This inhibition could disrupt the normal functioning of the protein, leading to changes in cellular processes such as cell cycle progression .
Biochemical Pathways
Given its potential role as a cdk2 inhibitor, it may impact the cell cycle regulation pathway . Inhibition of CDK2 can halt the progression of the cell cycle, preventing cells from entering the S phase from the G1 phase . This can lead to cell cycle arrest and potentially induce apoptosis, particularly in rapidly dividing cells such as cancer cells .
Result of Action
If it acts as a cdk2 inhibitor, it could lead to cell cycle arrest and apoptosis, particularly in cancer cells . This could result in the reduction of tumor growth and potentially contribute to the treatment of cancer .
Análisis Bioquímico
Biochemical Properties
5-((3,4-difluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. Notably, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation . The interaction between 5-((3,4-difluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione and CDK2 is characterized by the formation of hydrogen bonds with key amino acid residues in the enzyme’s active site, leading to its inhibition . This inhibition disrupts the cell cycle, thereby exerting anti-proliferative effects on cancer cells.
Cellular Effects
The effects of 5-((3,4-difluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione on various cell types have been extensively studied. In cancer cells, this compound induces cell cycle arrest and apoptosis, primarily through the inhibition of CDK2 . Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of CDK2 by 5-((3,4-difluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione leads to the downregulation of genes involved in cell proliferation and the upregulation of pro-apoptotic genes .
Molecular Mechanism
At the molecular level, 5-((3,4-difluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDK2, forming hydrogen bonds with residues such as Leu83 . This binding inhibits the enzyme’s activity, preventing the phosphorylation of downstream targets required for cell cycle progression . Additionally, 5-((3,4-difluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione may also interact with other proteins and enzymes, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-((3,4-difluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to 5-((3,4-difluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can lead to sustained inhibition of CDK2 activity and prolonged anti-proliferative effects on cancer cells .
Dosage Effects in Animal Models
The effects of 5-((3,4-difluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK2 activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
5-((3,4-difluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some biological activity and contribute to the overall effects of the compound. Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and alter metabolite levels in cells .
Transport and Distribution
Within cells and tissues, 5-((3,4-difluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is transported and distributed through specific transporters and binding proteins . The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach its intracellular targets . Once inside the cell, it can accumulate in specific compartments, such as the nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 5-((3,4-difluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione plays a crucial role in its activity and function. The compound is predominantly localized in the nucleus, where it interacts with CDK2 and other nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The nuclear localization of 5-((3,4-difluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is essential for its ability to modulate cell cycle progression and induce apoptosis in cancer cells .
Propiedades
IUPAC Name |
5-(3,4-difluoroanilino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4O2/c1-8-7-19-14-12(15(23)22(3)16(24)21(14)2)13(8)20-9-4-5-10(17)11(18)6-9/h4-7H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHPSDQQHGTWAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1NC3=CC(=C(C=C3)F)F)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)benzoic acid](/img/structure/B2575207.png)
![3-[1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2575209.png)

![(2Z)-N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2575211.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2575215.png)

![2-(1H-pyrrol-1-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide](/img/structure/B2575219.png)
![2-(4-chlorophenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2575220.png)

![N-[(6-methylpyrimidin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2575222.png)


